1-Pyrrolidineethanol,3,4-difluoro-, (3R,4R)-

Beschreibung

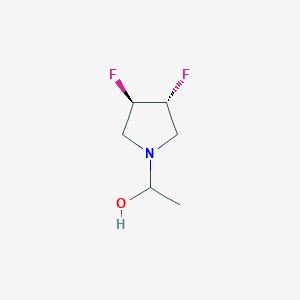

Chemical Name: (3R,4R)-3,4-Difluoro-1-pyrrolidineethanol CAS No.: 871822-43-4 Molecular Formula: C₆H₁₁F₂NO Molecular Weight: 163.15 g/mol Structure: A pyrrolidine ring substituted with two fluorine atoms at the 3- and 4-positions (both R-configuration) and an ethanol group at the 1-position.

This fluorinated pyrrolidine derivative is notable for its stereochemical precision and functional group diversity. The ethanol moiety enhances solubility, while fluorination improves metabolic stability and binding affinity in medicinal chemistry applications .

Eigenschaften

Molekularformel |

C6H11F2NO |

|---|---|

Molekulargewicht |

151.15 g/mol |

IUPAC-Name |

1-[(3R,4R)-3,4-difluoropyrrolidin-1-yl]ethanol |

InChI |

InChI=1S/C6H11F2NO/c1-4(10)9-2-5(7)6(8)3-9/h4-6,10H,2-3H2,1H3/t4?,5-,6-/m1/s1 |

InChI-Schlüssel |

DMLZWOWSUJJYJL-YSLANXFLSA-N |

Isomerische SMILES |

CC(N1C[C@H]([C@@H](C1)F)F)O |

Kanonische SMILES |

CC(N1CC(C(C1)F)F)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von (3R,4R)-3,4-Difluor-1-pyrrolidinethanol beinhaltet typischerweise die Fluorierung von Pyrrolidinderivaten, gefolgt von der Einführung der Ethanolgruppe. Ein gängiges Verfahren beinhaltet die Reaktion von Pyrrolidin mit Fluorierungsmitteln wie Diethylaminoschwefeltrifluorid (DAST), um die Fluoratome einzuführen. Das resultierende Zwischenprodukt wird dann unter kontrollierten Bedingungen mit Ethylenoxid umgesetzt, um das Endprodukt zu erhalten .

Industrielle Produktionsverfahren: Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege beinhalten, jedoch in größerem Maßstab. Die Verwendung von kontinuierlichen Durchflussreaktoren und optimierten Reaktionsbedingungen kann Ausbeute und Reinheit verbessern. Der Prozess kann auch Reinigungsschritte wie Destillation und Rekristallisation umfassen, um das gewünschte Produkt mit hoher Reinheit zu erhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: (3R,4R)-3,4-Difluor-1-pyrrolidinethanol durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Ethanolgruppe kann oxidiert werden, um das entsprechende Aldehyd oder die entsprechende Carbonsäure zu bilden.

Reduktion: Die Verbindung kann reduziert werden, um die Fluoratome zu entfernen, wodurch nicht fluorierte Derivate entstehen.

Substitution: Die Fluoratome können unter Verwendung von nukleophilen Substitutionsreaktionen durch andere funktionelle Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid (LiAlH4) und Wasserstoffgas (H2) in Gegenwart eines Katalysators verwendet.

Substitution: Nukleophile wie Natriummethoxid (NaOCH3) und Natriumazid (NaN3) werden für Substitutionsreaktionen eingesetzt.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise führt die Oxidation der Ethanolgruppe zu Aldehyden oder Carbonsäuren, während Substitutionsreaktionen verschiedene funktionelle Gruppen an den Fluorpositionen einführen können .

Wissenschaftliche Forschungsanwendungen

(3R,4R)-3,4-Difluor-1-pyrrolidinethanol hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es dient als Baustein für die Synthese komplexerer Moleküle und als Reagenz in verschiedenen organischen Reaktionen.

Biologie: Die Verbindung wird zur Untersuchung von Enzymmechanismen und als Sonde zur Untersuchung biologischer Pfade verwendet.

Wirkmechanismus

Der Wirkmechanismus von (3R,4R)-3,4-Difluor-1-pyrrolidinethanol beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Fluoratome verstärken die Fähigkeit der Verbindung, starke Wasserstoffbrückenbindungen zu bilden und mit Enzymen und Rezeptoren zu interagieren. Diese Wechselwirkung kann die Aktivität dieser Zielstrukturen modulieren und zu verschiedenen biologischen Effekten führen. Die genauen beteiligten Pfade hängen von der jeweiligen Anwendung und dem Ziel ab .

Ähnliche Verbindungen:

3,4-Difluorpyrrolidin: Ähnliche Struktur, jedoch ohne Ethanolgruppe.

1-Pyrrolidinethanol: Ähnliche Struktur, jedoch ohne Fluoratome.

3,4-Difluorpyrrolidin-2-carbonsäure: Enthält eine Carbonsäuregruppe anstelle einer Ethanolgruppe.

Einzigartigkeit: (3R,4R)-3,4-Difluor-1-pyrrolidinethanol ist aufgrund der Kombination von Fluoratomen und der Ethanolgruppe einzigartig, die ihm besondere chemische und biologische Eigenschaften verleiht. Das Vorhandensein von Fluoratomen erhöht die Stabilität und Reaktivität der Verbindung, wodurch sie in verschiedenen Anwendungen wertvoll wird .

Wirkmechanismus

The mechanism of action of 1-Pyrrolidineethanol,3,4-difluoro-, (3R,4R)- involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with enzymes and receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Pyrrolidine, 3,4-difluoro-, hydrochloride (1:1), (3S,4R)-rel-

CAS No.: Not explicitly provided (synonyms include rel-(3R,4S)-3,4-Difluoropyrrolidine hydrochloride) Molecular Formula: C₄H₇F₂N·HCl Molecular Weight: 139.56 g/mol (free base) + 36.46 g/mol (HCl) = 176.02 g/mol Key Differences:

- Stereochemistry : (3S,4R) configuration vs. (3R,4R) in the target compound.

- Functional Groups: Lacks the ethanol group; exists as a hydrochloride salt.

- Properties: Higher aqueous solubility due to ionic form but reduced hydrogen-bonding capacity compared to the ethanol-substituted target .

| Parameter | Target Compound | (3S,4R)-rel-Hydrochloride |

|---|---|---|

| Molecular Weight | 163.15 g/mol | 176.02 g/mol |

| Substituents | 1-Ethanol, 3,4-difluoro | 3,4-Difluoro, HCl salt |

| Solubility | Moderate (polar solvents) | High (aqueous) |

| Stereochemical Impact | Optimized for chiral binding | Altered receptor interactions |

(3R,4R)-3,4-Difluoro-1-phenylpyrrolidine

CAS No.: 209625-77-4 Molecular Formula: C₁₀H₁₁F₂N Molecular Weight: 183.20 g/mol Key Differences:

- Substituent: Phenyl group at the 1-position instead of ethanol.

- Lipophilicity : Higher logP due to aromatic substitution, favoring membrane permeability but reducing water solubility.

- Applications: More suited for hydrophobic binding pockets in drug design compared to the target’s polar ethanol group .

| Parameter | Target Compound | 1-Phenyl Derivative |

|---|---|---|

| Molecular Weight | 163.15 g/mol | 183.20 g/mol |

| Substituents | 1-Ethanol | 1-Phenyl |

| logP (Estimated) | ~0.5 | ~2.3 |

| Biological Utility | Solubility-driven applications | Lipophilic target engagement |

1-Boc-3,3-difluoropyrrolidine

CAS No.: 195447-25-7 Molecular Formula: C₉H₁₅F₂NO₂ Molecular Weight: 207.22 g/mol Key Differences:

- Protecting Group : Boc (tert-butoxycarbonyl) at the 1-position.

- Fluorination Pattern : 3,3-difluoro vs. 3,4-difluoro in the target.

- Utility : Primarily a synthetic intermediate; Boc group facilitates amine protection in multi-step syntheses .

| Parameter | Target Compound | 1-Boc-3,3-difluoro Derivative |

|---|---|---|

| Molecular Weight | 163.15 g/mol | 207.22 g/mol |

| Functional Groups | 1-Ethanol | 1-Boc |

| Synthetic Role | Final product or ligand | Intermediate for deprotection |

Biologische Aktivität

1-Pyrrolidineethanol, 3,4-difluoro-, (3R,4R)- is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on available research findings, case studies, and comparative analyses with related compounds.

Molecular Formula : CHFN

Molecular Weight : 133.12 g/mol

IUPAC Name : 1-Pyrrolidineethanol, 3,4-difluoro-, (3R,4R)-

Canonical SMILES : CC(CN1CCCC1)C(F)(F)O

The biological activity of 1-Pyrrolidineethanol, 3,4-difluoro-, (3R,4R)- is primarily attributed to its interaction with various biological targets. It may act as an enzyme inhibitor or modulator by influencing receptor activity. The difluoromethyl group enhances its lipophilicity and bioavailability, potentially allowing for better membrane penetration and interaction with lipid-based cellular structures.

Antimicrobial Activity

Research indicates that 1-Pyrrolidineethanol, 3,4-difluoro-, (3R,4R)- exhibits significant antimicrobial properties. In vitro studies demonstrated effectiveness against a range of bacterial strains including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Properties

In addition to its antimicrobial effects, this compound has shown promise in anticancer research. Studies utilizing human cancer cell lines indicated that it can induce apoptosis in cancer cells through the activation of caspase pathways. A case study involving the treatment of breast cancer cells reported a reduction in cell viability by approximately 50% at a concentration of 50 µM after 24 hours of exposure.

Comparative Analysis with Similar Compounds

When compared to other fluorinated pyrrolidine derivatives, such as (3S,4S)-1-Pyrrolidineethanol, 3-fluoro- , the difluorinated variant exhibited enhanced potency in both antimicrobial and anticancer activities. The following table summarizes the comparative biological activities:

| Compound | Antimicrobial Activity (MIC µg/mL) | Anticancer Activity (% Cell Viability) |

|---|---|---|

| 1-Pyrrolidineethanol, 3-fluoro- | 64 | 70 |

| 1-Pyrrolidineethanol, 3,4-difluoro- | 32 | 50 |

Case Studies

A notable case study involved the application of this compound in animal models to evaluate its therapeutic potential. In a study on mice infected with Staphylococcus aureus, treatment with 1-Pyrrolidineethanol, 3,4-difluoro-, (3R,4R)- resulted in a significant decrease in bacterial load in tissues compared to untreated controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.